![molecular formula C17H16O4 B11998902 4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid CAS No. 408336-68-5](/img/structure/B11998902.png)
4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single carbon-carbon bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid typically involves the following steps:
Formation of 6-Methoxy[1,1’-biphenyl]-3-yl intermediate: This can be achieved through a Suzuki coupling reaction between 6-methoxyphenylboronic acid and 3-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the oxobutanoic acid moiety: The intermediate is then subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(6-Hydroxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid.
Reduction: Formation of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized biphenyl compounds.
Wirkmechanismus
The mechanism of action of 4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the oxobutanoic acid moiety play crucial roles in its binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybiphenyl: Lacks the oxobutanoic acid moiety, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxybiphenyl: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)butanoic acid: Contains a methoxyphenyl group but lacks the biphenyl core, resulting in different reactivity and applications.
Uniqueness
4-(6-Methoxy[1,1’-biphenyl]-3-yl)-4-oxobutanoic acid is unique due to the combination of the biphenyl core, methoxy group, and oxobutanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 408336-68-5 | |
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
4-(4-methoxy-3-phenylphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C17H16O4/c1-21-16-9-7-13(15(18)8-10-17(19)20)11-14(16)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
TUYIIYPVZZDULD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11998828.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
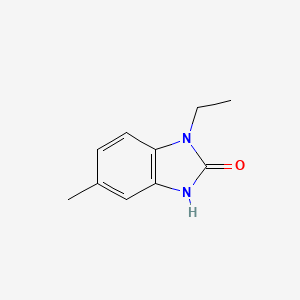
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
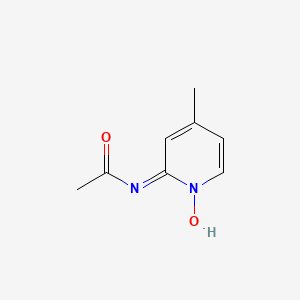
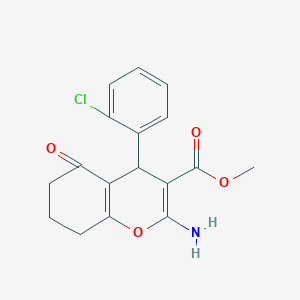
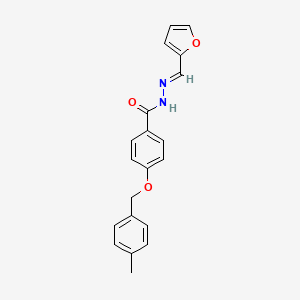

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)
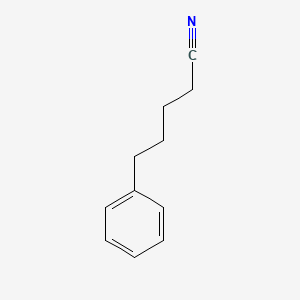
![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
